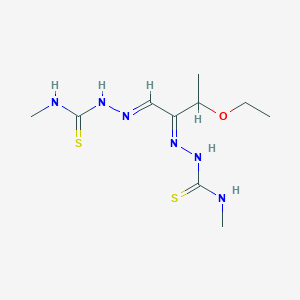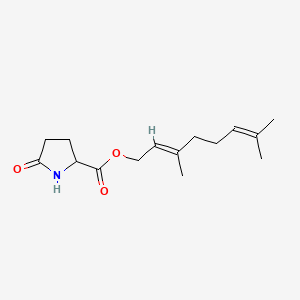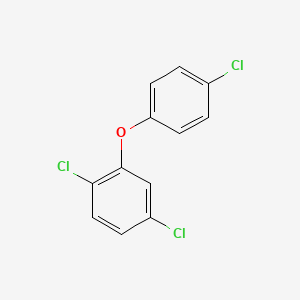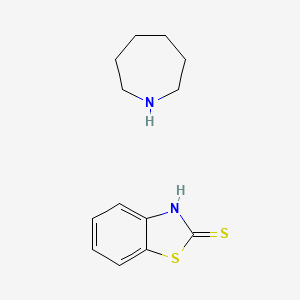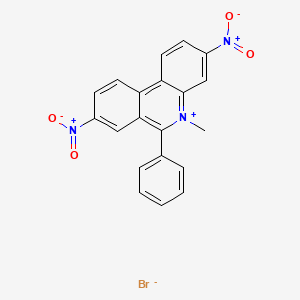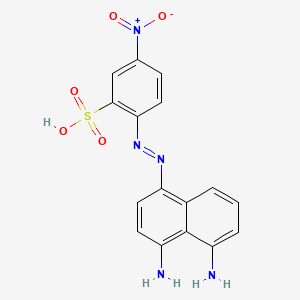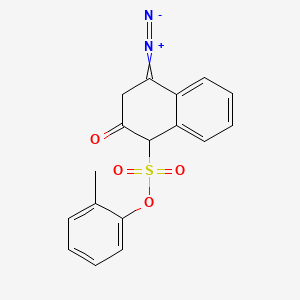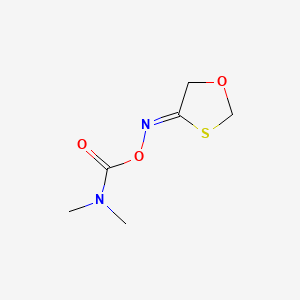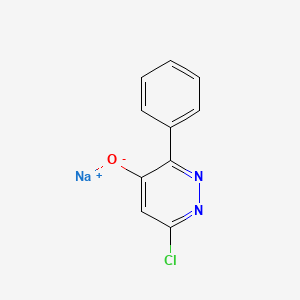
Sodium 6-chloro-3-phenylpyridazin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloro-3-phenylpyridazin-4-olate is a chemical compound with the molecular formula C10H6ClN2NaO and a molar mass of 228.61 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Métodos De Preparación
The synthesis of sodium 6-chloro-3-phenylpyridazin-4-olate typically involves the reaction of 6-chloro-3-phenylpyridazin-4-one with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Sodium 6-chloro-3-phenylpyridazin-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 6-chloro-3-phenylpyridazin-4-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of sodium 6-chloro-3-phenylpyridazin-4-olate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Sodium 6-chloro-3-phenylpyridazin-4-olate can be compared with other pyridazine derivatives, such as:
6-chloro-3-phenylpyridazin-4-one: A precursor in its synthesis.
3-phenylpyridazine: Lacks the chlorine substituent.
Pyridazinone derivatives: Known for their diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54188-79-3 |
|---|---|
Fórmula molecular |
C10H6ClN2NaO |
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
sodium;6-chloro-3-phenylpyridazin-4-olate |
InChI |
InChI=1S/C10H7ClN2O.Na/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;/h1-6H,(H,12,14);/q;+1/p-1 |
Clave InChI |
RJWQNRZWVQPHJD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


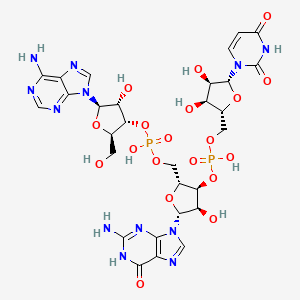
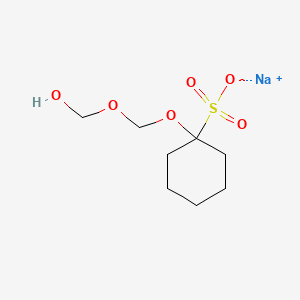
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

